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Compound of Interest

Compound Name: Chlorine pentafluoride

Cat. No.: B1194396

An In-depth Technical Guide to the Thermochemical Data of Chlorine Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction

Chlorine pentafluoride (CIF5) is a highly reactive interhalogen compound with significant
potential as a powerful fluorinating agent and high-energy oxidizer in advanced chemical
synthesis and energetic materials research. A comprehensive understanding of its
thermochemical properties is fundamental for ensuring safe handling, developing accurate
reaction models, and designing novel applications. This technical guide provides a
consolidated resource on the core thermochemical data of chlorine pentafluoride, outlines
plausible and detailed experimental methodologies for their determination, and presents a
logical workflow for these critical investigations.

Core Thermochemical Data

The thermochemical data for chlorine pentafluoride are indispensable for a wide range of
thermodynamic calculations, including the prediction of reaction enthalpies, chemical
equilibrium constants, and adiabatic flame temperatures. The data presented here are for the
gaseous state at the standard condition of 298.15 K (25 °C) and 1 bar.

Table 1. Key Thermochemical Properties of Chlorine Pentafluoride (CIFs)
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Property Value Units Data Source
Standard Enthalpy of NIST WebBook[1][2]
_ -238.49 kJ/mol
Formation (AfH°gas) [3]
Standard Molar NIST WebBook[1][2]
310.73 J/mol-K

Entropy (S°gas,1 bar)

[3]

Table 2: Shomate Equation Parameters for Gas Phase Heat Capacity (Cp°) of Chlorine
Pentafluoride (CIFs)

The heat capacity of gaseous chlorine pentafluoride as a function of temperature can be

accurately calculated using the Shomate equation:

Cp°=A+Bt+ Ct? + D*t® + E/t?

where:

e Cp° = heat capacity in J/mol-K

e t=temperature in Kelvin / 1000

The coefficients for two distinct temperature ranges are provided below.

Temp
eratur Data
e A B C D E F G H Sourc
Rang e
e (K)
NIST
298.15 89.155 117.03 -118.3 42.362 -1.556 -2745 379.85 -238.4 WebE
e
-1000 60 90 331 16 713 344 66 884
00Kk[1]
NIST
1000 - 13277 0.1497 -0.031 0.0021 -4.258 -291.2 450.36 -238.4 \WebB
e
6000 21 37 080 93 811 512 58 884
00K[1]
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Experimental Protocols

The extreme reactivity and hazardous nature of chlorine pentafluoride necessitate the use of
specialized equipment and stringent safety protocols for the experimental determination of its
thermochemical properties. The following sections describe plausible, detailed methodologies
for these measurements, synthesized from established techniques for other highly reactive
inorganic fluorides.

1. Determination of Standard Enthalpy of Formation by Fluorine Bomb Calorimetry

The standard enthalpy of formation of CIFs can be determined by measuring the heat of
reaction between elemental chlorine and an excess of fluorine gas in a custom-designed bomb
calorimeter.

e Apparatus:

o A high-pressure reaction vessel (bomb) constructed from a corrosion-resistant material
such as Monel or pure nickel.

o A precision calorimeter with a constant-temperature jacket.

o A high-resolution thermometer (e.g., platinum resistance thermometer) capable of
measuring temperature changes with a precision of at least 0.0001 °C.

o A gas-handling manifold for the safe and accurate delivery of high-purity chlorine and
fluorine gases.

o An electrical ignition system with a fuse wire (e.g., tungsten).

o A system for post-reaction product analysis, such as gas chromatography-mass
spectrometry (GC-MS).

e Procedure:

o A precisely weighed, small amount of high-purity liquid chlorine is sealed in a sample
holder within the bomb.
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o The bomb is hermetically sealed and the internal atmosphere is evacuated to remove any
residual air and moisture.

o A significant excess of high-purity fluorine gas is introduced into the bomb to a pressure of
approximately 20-30 atmospheres. This ensures the complete conversion of chlorine to
chlorine pentafluoride.

o The prepared bomb is submerged in the calorimeter, which contains a known mass of
water. The entire system is allowed to come to thermal equilibrium.

o The reaction is initiated by passing an electric current through the fuse wire.

o The temperature of the calorimeter water is meticulously monitored and recorded until a
stable post-reaction temperature is achieved.

o The energy equivalent of the calorimeter system (calibration factor) is determined by
combusting a standard substance with a well-characterized enthalpy of combustion (e.g.,
benzoic acid) under identical conditions.

o Following the experiment, the gaseous products are carefully collected and analyzed to
confirm the completeness of the reaction and to quantify any potential side products.

o The heat of reaction is calculated from the observed temperature change and the
calorimeter's calibration factor. The standard enthalpy of formation of CIFs is then derived
from this heat of reaction and the known enthalpies of formation of the reactants.

2. Determination of Standard Molar Entropy and Heat Capacity by Spectroscopic Methods

The standard molar entropy and heat capacity of CIFs are calculated using statistical
mechanics from its molecular vibrational frequencies and rotational constants, which are
determined experimentally using infrared (IR) and Raman spectroscopy.

e Apparatus:

o A high-resolution Fourier-transform infrared (FTIR) spectrometer.

o A high-resolution Raman spectrometer.
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o A gas cell with windows transparent to both IR and visible radiation, constructed from
materials resistant to CIFs (e.g., silver chloride, diamond, or passivated stainless steel with
appropriate window materials).

o A dedicated vacuum line and gas handling system for the safe manipulation of the
gaseous CIFs sample.

e Procedure:

o A sample of high-purity gaseous CIFs is introduced into the specialized gas cell at a low,
controlled pressure.

o The infrared and Raman spectra of the gaseous sample are recorded over a broad
frequency range to capture all fundamental vibrational modes.

o The fundamental vibrational frequencies of the CIFs molecule are identified and assigned
based on its known square pyramidal (Cav Symmetry) structure.

o The rotational constants of the molecule are determined from the fine structure of the
rotational-vibrational bands observed in the high-resolution spectra.

o Employing the principles of statistical mechanics, the standard molar entropy and heat
capacity are calculated from the experimentally determined vibrational frequencies and
rotational constants. This calculation involves the summation of the translational,
rotational, and vibrational contributions to the overall thermodynamic properties.

Mandatory Visualizations

Experimental Workflow for Thermochemical Data Determination
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Caption: Workflow for the experimental determination of thermochemical data for chlorine
pentafluoride.

Logical Relationship for Spectroscopic Data to Thermodynamic Properties
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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